molecular formula C35H35Br2FN2O10 B12365492 Topoisomerase I inhibitor 10

Topoisomerase I inhibitor 10

Cat. No.: B12365492
M. Wt: 822.5 g/mol
InChI Key: NKHDTVNTZGBRNM-DIEAKKDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase I inhibitor 10 is a chemical compound that inhibits the activity of topoisomerase I, an enzyme crucial for DNA replication, transcription, and repair. Topoisomerase I inhibitors are widely used in oncology due to their ability to induce DNA damage and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase I inhibitor 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates that can be further modified to enhance the compound’s efficacy .

Scientific Research Applications

Topoisomerase I inhibitor 10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA replication and repair. In biology, it helps elucidate the role of topoisomerase I in cellular processes. In medicine, it is a valuable tool for developing new cancer therapies. Industrially, it is used in the production of various pharmaceuticals .

Mechanism of Action

Topoisomerase I inhibitor 10 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This results in the accumulation of DNA breaks, leading to apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Topoisomerase I inhibitor 10 is unique compared to other similar compounds due to its specific binding affinity and stability. Similar compounds include camptothecin, irinotecan, and topotecan, which also inhibit topoisomerase I but may differ in their pharmacokinetics and toxicity profiles .

Properties

Molecular Formula

C35H35Br2FN2O10

Molecular Weight

822.5 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-2-[5-bromo-3-[[5-bromo-1-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]-(4-fluorophenyl)methyl]indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H35Br2FN2O10/c36-16-3-7-23-19(9-16)21(11-39(23)34-32(47)30(45)28(43)25(13-41)49-34)27(15-1-5-18(38)6-2-15)22-12-40(24-8-4-17(37)10-20(22)24)35-33(48)31(46)29(44)26(14-42)50-35/h1-12,25-35,41-48H,13-14H2/t25-,26+,27?,28-,29+,30-,31+,32-,33+,34-,35+

InChI Key

NKHDTVNTZGBRNM-DIEAKKDVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(C2=CN(C3=C2C=C(C=C3)Br)[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CN(C6=C5C=C(C=C6)Br)[C@@H]7[C@H]([C@H]([C@H]([C@@H](O7)CO)O)O)O)F

Canonical SMILES

C1=CC(=CC=C1C(C2=CN(C3=C2C=C(C=C3)Br)C4C(C(C(C(O4)CO)O)O)O)C5=CN(C6=C5C=C(C=C6)Br)C7C(C(C(C(O7)CO)O)O)O)F

Origin of Product

United States

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